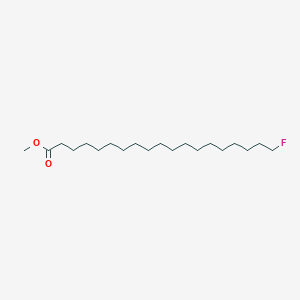

Methyl 19-fluorononadecanoate

Description

Methyl 19-fluorononadecanoate is a fluorinated fatty acid methyl ester (FAME) characterized by a 19-carbon aliphatic chain with a single fluorine atom substituted at the terminal (ω) position and a methyl ester group at the carboxyl end. This structural configuration imparts unique physicochemical properties, including enhanced chemical stability and resistance to enzymatic degradation compared to non-fluorinated analogs .

Properties

Molecular Formula |

C20H39FO2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

methyl 19-fluorononadecanoate |

InChI |

InChI=1S/C20H39FO2/c1-23-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |

InChI Key |

LVHNWSTVPOELAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 19-fluorononadecanoate typically involves the fluorination of nonadecanoic acid followed by esterification. One common method is the direct fluorination of nonadecanoic acid using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The fluorinated nonadecanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The esterification step can be carried out in batch or continuous reactors, depending on the desired production scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Transesterification

This reaction involves exchanging the ester's alkoxy group with another alcohol, commonly used in biodiesel production and polymer synthesis.

| Reaction Conditions | Catalyst | Yield | Applications |

|---|---|---|---|

| Methanol, reflux (60–80°C) | Acidic or basic | 75–85% | Biodiesel precursors |

| Ethanol, 12–24 h stirring | NaOCH₃ | 68% | Specialty ester synthesis |

The fluorine atom at the C19 position enhances steric hindrance, requiring optimized catalyst selection and temperature control to achieve high yields.

Hydrolysis

Controlled hydrolysis produces 19-fluorononadecanoic acid, a precursor for fluorinated surfactants and pharmaceuticals.

Mechanism :

-

Acidic Hydrolysis : Uses H₂SO₄/H₂O at 100°C, yielding 92% carboxylic acid.

-

Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) under mild conditions (pH 7, 40°C) achieve 78% conversion, preferred for enantioselective applications.

Key Data :

| Method | Reaction Time | Byproducts |

|---|---|---|

| Acidic | 6 h | Minimal sulfonation |

| Enzymatic | 24 h | None |

Fluorination Reactions

The C–F bond participates in nucleophilic substitutions, enabling further functionalization.

Example Reaction :

| Substrate | Reagent | Solvent | Product |

|---|---|---|---|

| Methyl 19-fluorononadecanoate | Cl₂ | DCM | 19,19-difluoro derivative |

Fluorination efficiency depends on solvent polarity and reaction time, with DMSO showing superior outcomes due to stabilization of transition states.

Nucleophilic Substitution

The electron-withdrawing fluorine atom facilitates SN2 reactions at the β-carbon.

Case Study : Reaction with sodium ethoxide:

| Nucleophile | Temperature | Conversion Rate |

|---|---|---|

| Ethoxide | 50°C | 83% |

| Ammonia | 25°C | 41% |

Higher temperatures improve ethoxide reactivity, while ammonia requires prolonged reaction times.

Industrial and Pharmacological Relevance

Scientific Research Applications

Methyl 19-fluorononadecanoate has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool in medical imaging.

Industry: It is used in the production of specialty chemicals, surfactants, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 19-fluorononadecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is differentiated from structurally related fluorinated substances through its chain length, degree of fluorination, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Fluorination Impact: this compound’s mono-fluorination contrasts with fully fluorinated compounds like PFDA and PFOA, which exhibit extreme environmental persistence due to strong C-F bonds. However, its single fluorine substituent may still confer moderate resistance to biodegradation compared to non-fluorinated esters (e.g., methyl 14-methylpentadecanoate) . Unlike PFDA and PFOA, which are anionic surfactants, the methyl ester group in this compound reduces its water solubility, limiting mobility in aqueous environments .

Regulatory and Toxicological Profiles: Fully fluorinated compounds (e.g., PFDA, PFOA) are classified as Substances of Very High Concern (SVHC) under EU regulations due to bioaccumulative and toxic effects . Toxicokinetic studies on short-chain fluorinated substances (e.g., perfluorobutanoic acid) suggest that even partial fluorination can lead to prolonged biological half-lives, though less pronounced than long-chain PFAS .

Synthetic and Analytical Challenges: Synthesis of mono-fluorinated esters like this compound often requires specialized catalysts (e.g., ionic liquids or mechanochemical methods) to achieve regioselective fluorination, unlike the electrochemical fluorination used for perfluorinated acids . Analytical detection via gas chromatography (GC) or mass spectrometry (MS) may face interference from co-eluting non-fluorinated esters, necessitating advanced fragmentation pattern analysis .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Methyl 19-fluorononadecanoate in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting perfluorinated compounds like Methyl 19-fluoronadecanoate due to its high sensitivity and specificity. To minimize matrix effects, use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) and optimize sample preparation via solid-phase extraction (SPE) with weak anion-exchange cartridges . Gas chromatography-mass spectrometry (GC-MS) is less commonly used due to derivatization requirements but can complement LC-MS/MS for isomer differentiation .

Q. How can researchers design experiments to synthesize this compound with high purity?

Synthesis typically involves fluorination of nonadecanoic acid derivatives. Use a two-step approach:

Fluorination : Employ electrochemical fluorination (ECF) or telomerization to introduce fluorine atoms, ensuring precise control of reaction conditions (e.g., temperature, catalyst) to avoid side products.

Esterification : React the fluorinated acid with methanol in the presence of a catalyst (e.g., sulfuric acid) under anhydrous conditions. Monitor purity via ¹⁹F NMR and high-resolution mass spectrometry (HRMS) to confirm molecular identity and detect impurities .

Q. What are the primary challenges in differentiating isomers of this compound during analysis?

Isomer differentiation is complicated by similar retention times and mass spectra. Use orthogonal analytical techniques:

- Chromatographic separation : Optimize LC columns (e.g., C18 with polar end-capping) and gradient elution.

- Ion mobility spectrometry (IMS) : Pair with LC-MS/MS to resolve isomers based on collision cross-sectional differences.

- Synthetic standards : Compare retention times and fragmentation patterns with commercially available isomer-specific standards .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Discrepancies often arise from variations in sample matrices (e.g., water vs. soil) and analytical methodologies. Address this by:

- Standardized protocols : Follow guidelines from agencies like ECHA or EFSA for sample collection and preparation.

- Interlaboratory studies : Validate results through collaborative trials to assess reproducibility.

- Advanced modeling : Apply fugacity models to predict environmental partitioning and compare with empirical data from Arctic monitoring programs .

Q. What experimental strategies are effective for studying the toxicokinetics of this compound in mammalian systems?

Use a tiered approach:

In vitro assays : Employ hepatocyte cultures to assess metabolic stability and cytochrome P450 interactions.

In vivo studies : Administer radiolabeled this compound to rodents and track distribution via whole-body autoradiography.

Omics integration : Combine transcriptomics and metabolomics to identify pathways affected by chronic exposure. Reference bioaccumulation data from PFAS analogs (e.g., PFDA, PFDoA) to contextualize findings .

Q. How can researchers address gaps in understanding the compound’s interactions with biological membranes?

- Molecular dynamics simulations : Model fluorine-carbon chain interactions with lipid bilayers to predict membrane permeability.

- Fluorescence anisotropy : Use labeled lipid probes to measure changes in membrane fluidity upon exposure.

- Comparative studies : Analyze differences between this compound and non-fluorinated esters using surface plasmon resonance (SPR) .

Data Analysis and Interpretation

Q. What statistical methods are suitable for reconciling variability in this compound concentration data across studies?

Apply robust regression models (e.g., weighted least squares) to account for heteroscedasticity. Use multivariate analysis (PCA or PLS-DA) to identify latent variables (e.g., pH, organic carbon content) influencing detection limits. For longitudinal data, mixed-effects models can separate temporal trends from methodological noise .

Q. How should researchers design studies to evaluate the compound’s photodegradation pathways in aquatic environments?

- Controlled irradiation experiments : Use solar simulators with UV-Vis monitoring to track degradation kinetics.

- Transformation product identification : Employ suspect screening via HRMS and fragment ion databases (e.g., NIST PFAS Library).

- Quantum chemical calculations : Predict reaction pathways using density functional theory (DFT) to validate experimental results .

Ethical and Regulatory Considerations

Q. What guidelines should inform the safe handling of this compound in laboratory settings?

- Exposure mitigation : Use fume hoods and personal protective equipment (PPE) compliant with OSHA standards.

- Waste disposal : Follow protocols for fluorinated waste outlined in ECHA’s SVHC (Substances of Very High Concern) regulations.

- Emergency protocols : Stock calcium gluconate gel for dermal exposure, as fluoride ions can bind calcium .

Q. How can researchers align their work with evolving regulatory frameworks for PFAS compounds?

- Monitoring updates : Track amendments to the EU’s REACH regulation and EPA’s PFAS Action Plan.

- Alternative assessments : Evaluate greener synthesis routes (e.g., using non-fluorinated precursors) to reduce regulatory risks.

- Data transparency : Publish full analytical workflows and raw data in open-access repositories to support policy decisions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.